5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms. This compound features a unique structure that combines various functional groups, making it of interest in medicinal chemistry and drug development.
The compound can be classified under heterocyclic compounds due to the presence of nitrogen in its structure. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The specific structural components of 5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole suggest potential applications in pharmacology and therapeutic formulations.
The synthesis of 5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be achieved through several methods:
The molecular formula for 5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is . The structure consists of:
The compound's melting point and spectral data (NMR, IR) can be utilized for characterization purposes. For instance, typical NMR shifts would indicate aromatic protons and functional groups present in the structure .
5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is primarily linked to its interaction with biological targets such as receptors or enzymes. The oxadiazole moiety may act as a pharmacophore that binds to specific sites on target proteins:
Quantitative structure–activity relationship (QSAR) studies could further elucidate the relationship between structural features and biological activity .
The physical properties of 5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole include:
Chemical properties include stability under standard laboratory conditions but may degrade under strong acidic or basic environments.
Spectroscopic data such as Infrared (IR) spectroscopy would show characteristic peaks corresponding to functional groups (e.g., C=O stretch around 1700 cm) while Nuclear Magnetic Resonance (NMR) would provide insights into hydrogen environments within the molecule .
5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has potential applications in:
Research continues to explore its full potential across various scientific fields .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its pharmaceutical potential was unlocked [4] [8]. The 1960s marked a pivotal period with the introduction of oxolamine (Perebron®), the first FDA-approved drug containing this scaffold, which functioned as a cough suppressant by targeting airway sensory nerves [4]. This breakthrough demonstrated the biological relevance of 1,2,4-oxadiazoles and catalyzed extensive medicinal chemistry exploration.
The 1990s–2000s witnessed strategic exploitation of the scaffold’s bioisosteric properties, leading to compounds like the antiviral pleconaril (targeting picornavirus) and the neuromuscular disorder drug ataluren (read-through therapy for nonsense mutations) [4]. Contemporary drug discovery leverages the scaffold’s synthetic versatility and target versatility, evidenced by compounds in development for oncology, neurodegenerative disorders, and antimicrobial applications. The evolution reflects a shift from serendipitous discovery to rational design, with over 2,500 publications since 2010 highlighting its sustained scientific relevance [1] [4].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Time Period | Development Milestone | Representative Compound | Therapeutic Application |
---|---|---|---|
1884 | First synthesis reported | N/A | Foundation for chemical exploration |
1960s | First FDA-approved drug | Oxolamine | Cough suppression |
1980s–1990s | Expansion into diverse therapeutic areas | Butalamine, Proxazole | Vasodilation, GI disorders |
2000s–Present | Rational design leveraging bioisosterism & target specificity | Pleconaril, Ataluren | Antiviral, Genetic disorders |
The 1,2,4-oxadiazole ring is a planar, electron-deficient, π-excessive heteroaromatic system characterized by a five-membered structure with oxygen at position 1 and nitrogen atoms at positions 2 and 4. Key structural features include:
Table 2: Key Structural Parameters of the 1,2,4-Oxadiazole Ring
Parameter | Value/Range | Significance |
---|---|---|
N-O Bond Length | ~1.36 Å | Influences ring strain and susceptibility to nucleophilic attack |
C-O Bond Length | ~1.32 Å | Impacts electron density distribution and dipole moment |
O-N-C Angle | ~105° | Contributes to ring planarity and stacking interactions with biological targets |
Dipole Moment | ~3.5 Debye | Facilitates binding to polarized enzyme active sites and receptor pockets |
Resonance Energy | ~167 kJ/mol | Underlies thermal stability and metabolic resistance |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester, amide, and carboxylic acid functionalities, primarily due to its superior metabolic stability and analogous spatial geometry. Key advantages include:
A compelling application is found in MAO B inhibitors for neurodegenerative diseases. Replacing a metabolically labile amide linker with a 1,2,4-oxadiazole in an indazole-based scaffold yielded compound 20 (3-(1H-indazol-5-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole), which exhibited potent MAO B inhibition (IC₅₀ = 52 nM, SI > 192) and neuroprotective effects against H₂O₂-induced oxidative stress in SH-SY5Y cells. The oxadiazole bioisostere enhanced hydrolytic stability at physiological pH while maintaining optimal binding geometry within the MAO B active site, confirmed via molecular docking [3] [7]. This case underscores the scaffold’s role in refining drug candidates.
Table 3: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Traditional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic Stability | Low (hydrolysis) | High | Extended half-life, reduced dosing frequency |
Dipole Moment | ~1.8–3.7 D | ~3.5 D | Preserved target interactions (H-bonding, dipole forces) |
Geometry | Planar (amide) | Planar | Maintains pharmacophore spatial alignment |
Tunability | Limited | High (via C3/C5 substituents) | Enables affinity/selectivity optimization |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7